molecular formula C24H21ClN2O2 B3663929 2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one

2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B3663929
M. Wt: 404.9 g/mol
InChI Key: MRWVVGVEYJYEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core, a chlorophenyl group, and a dimethylphenoxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.

    Attachment of the Dimethylphenoxyethyl Side Chain: The final step involves the alkylation of the quinazolinone derivative with 2-(2,4-dimethylphenoxy)ethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce fully or partially reduced derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)ethylamine: A simpler compound with a similar chlorophenyl group but lacking the quinazolinone core and dimethylphenoxyethyl side chain.

    2-(2,4-dimethylphenoxy)acetic acid: Contains the dimethylphenoxy group but differs in the overall structure and functional groups.

Uniqueness

2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2/c1-16-7-12-22(17(2)15-16)29-14-13-27-23(18-8-10-19(25)11-9-18)26-21-6-4-3-5-20(21)24(27)28/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWVVGVEYJYEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 6
2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.